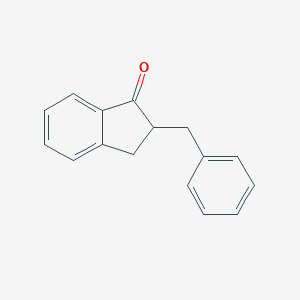

2-Benzyl-indan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16307-30-5 |

|---|---|

Molecular Formula |

C16H14O |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-benzyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C16H14O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |

InChI Key |

AKAKCEPCLVSYHK-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |

Other CAS No. |

16307-30-5 |

Synonyms |

2-benzyl-1-indanone 7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one 7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl Indan 1 One and Its Analogues

Strategic Approaches to Indanone Core Synthesis

The formation of the five-membered carbocyclic ring of the indanone system is a key synthetic challenge. Various cyclization strategies have been developed to address this, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cyclization Reactions for Indanone Ring Formation

The intramolecular cyclization of a suitably functionalized aromatic precursor is the most direct and widely employed approach for constructing the indanone ring system. Modern organometallic catalysis has significantly expanded the repertoire of these cyclization reactions.

The Nazarov cyclization, a conrotatory 4π-electrocyclization of a divinyl ketone, represents a powerful method for the synthesis of cyclopentenones, which can be subsequently converted to indanones. In the context of indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as key precursors. beilstein-journals.orgrsc.org

The acid-catalyzed cyclization of specific chalcone (B49325) derivatives can lead to the formation of indanones. researchgate.net For instance, the Nazarov cyclization of a chalcone in the presence of trifluoroacetic acid can yield a 1-indanone (B140024). Subsequent Knoevenagel condensation with an aromatic aldehyde and a final hydrogenolysis step using a palladium on carbon (Pd/C) catalyst can produce 2-benzyl substituted 1-indanones. beilstein-journals.org Microwave-assisted synthesis has been shown to significantly shorten the reaction times for these Nazarov cyclizations. beilstein-journals.org

| Precursor Type | Reagents | Product | Reference |

| Chalcone | 1. Trifluoroacetic Acid 2. Aromatic Aldehyde 3. Pd/C, H₂ | 2-Benzyl-1-indanone | beilstein-journals.org |

| Aza-chalcones | Superacid | Heterocyclic-substituted 1-indanones | researchgate.net |

Palladium catalysis has emerged as a versatile tool for the synthesis of indanones through the carbonylative cyclization of unsaturated aryl halides. acs.orgorganic-chemistry.orgnih.gov This method typically involves the reaction of an unsaturated aryl iodide with carbon monoxide in the presence of a palladium catalyst. acs.orgorganic-chemistry.orgnih.gov

Optimal conditions for this transformation have been identified as 10 mol % of palladium(II) acetate (B1210297) (Pd(OAc)₂), 2 equivalents of pyridine, 1 equivalent of tetrabutylammonium (B224687) chloride (n-Bu₄NCl), and 1 atmosphere of carbon monoxide (CO) in dimethylformamide (DMF) at 100 °C. acs.orgorganic-chemistry.orgnih.gov This process is particularly effective for substrates containing a terminal olefin. acs.orgnih.gov The proposed mechanism involves the reduction of Pd(II) to the active Pd(0) catalyst, followed by oxidative addition of the aryl halide, CO insertion, acylpalladation of the double bond, β-hydride elimination and re-addition to form a palladium enolate, and finally protonation to yield the indanone product. acs.orgorganic-chemistry.orgnih.gov

| Catalyst | Reagents | Solvent | Temperature | Product | Reference |

| Pd(OAc)₂ | Pyridine, n-Bu₄NCl, CO | DMF | 100 °C | Indanone | acs.orgorganic-chemistry.orgnih.gov |

Nickel-catalyzed reductive cyclization of enones provides an effective route to a wide array of indanones, often with high enantiomeric induction. acs.orgacs.org This method has proven successful in the synthesis of medically valuable compounds. acs.orgorganic-chemistry.org The reaction demonstrates a broad substrate scope, accommodating various substituents at the C3 position of the resulting indanone, including alkyl, benzyl (B1604629), and aryl groups. acs.org

An enantioselective nickel-catalyzed reductive cross-coupling has also been developed for the synthesis of indanone derivatives containing all-carbon quaternary stereocenters. organic-chemistry.org This desymmetrizing cyclization of aryl/alkenyl halide-tethered malononitriles utilizes a silane (B1218182) reductant, which is crucial for both reactivity and enantioselectivity. organic-chemistry.org

| Catalyst System | Substrate Type | Key Features | Reference |

| Nickel/Chiral Ligand | Enones (Chalcones) | High enantiomeric induction, broad substrate scope. | acs.orgacs.org |

| Ni(OAc)₂·4H₂O/Chiral Phox Ligand | Aryl/alkenyl halide-tethered malononitriles | Forms all-carbon quaternary stereocenters. | organic-chemistry.org |

Ruthenium catalysts can promote the cyclization of 2-alkyl-1-ethynylbenzene derivatives to form 1-substituted-1H-indenes and 1-indanones. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction is typically catalyzed by a complex such as TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene. organic-chemistry.orgacs.org The proposed mechanism proceeds through the formation of a ruthenium-vinylidene intermediate, which then undergoes a 1,5-hydrogen shift. organic-chemistry.orgacs.orgorganic-chemistry.org This method is particularly efficient for substrates bearing electron-rich benzene (B151609) rings. acs.org

| Catalyst | Substrate | Key Intermediate | Reference |

| TpRuPPh₃(CH₃CN)₂PF₆ | 2-Alkyl-1-ethynylbenzene | Ruthenium-vinylidene | organic-chemistry.orgacs.orgorganic-chemistry.org |

Rhodium catalysis offers a powerful strategy for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.orgfigshare.comnih.govacs.org This approach utilizes an asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. figshare.comnih.govacs.org The use of a simple chiral ligand, such as MonoPhos, under mild conditions allows for the synthesis of a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.orgfigshare.comnih.gov

| Catalyst System | Substrate Type | Reaction Type | Product | Reference |

| Rhodium/MonoPhos | Pinacolborane chalcone derivatives | Asymmetric intramolecular 1,4-addition | Chiral 3-aryl-1-indanones | organic-chemistry.orgfigshare.comnih.govacs.org |

Friedel-Crafts Acylation and Alkylation Routes

Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of 1-indanones. orgsyn.orgresearchgate.net This approach typically involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. researchgate.netbeilstein-journals.org

One common strategy is the conversion of a 3-arylpropanoic acid to its more reactive acyl chloride, often using thionyl chloride (SOCl₂), followed by treatment with a Lewis acid catalyst like aluminum chloride (AlCl₃) to effect the intramolecular acylation and form the 1-indanone ring system. beilstein-journals.orgcdnsciencepub.com Niobium pentachloride (NbCl₅) has also been shown to be an effective reagent, acting both to form the acyl chloride and to catalyze the cyclization under mild, room temperature conditions. researchgate.net

An efficient one-pot process has been developed starting from benzoic acids. acs.orgresearchgate.net In this method, the benzoic acid is first converted to its acyl chloride, which then reacts with ethylene (B1197577) in the presence of a Lewis acid. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to yield the 1-indanone. acs.orgresearchgate.net This scalable and cost-effective process is suitable for large-scale manufacturing. acs.orgresearchgate.net

The use of Meldrum's acid derivatives provides an alternative and efficient pathway to 1-indanones via intramolecular Friedel-Crafts acylation. orgsyn.org This method overcomes some of the challenges associated with using carboxylic acids or acyl chlorides, such as harsh reaction conditions and issues with functional group compatibility. orgsyn.org Metal trifluoromethanesulfonates, such as Sc(OTf)₃, can catalyze the cyclization of these precursors. beilstein-journals.org

A notable challenge in Friedel-Crafts reactions is controlling the regioselectivity, especially with substituted aromatic precursors. For instance, the cyclization of certain precursors can yield a mixture of regioisomers. The choice of solvent can significantly influence this selectivity; for example, using nitromethane (B149229) as a solvent has been shown to provide high selectivity for the desired 1-indanone product over its regioisomer. orgsyn.org

The following table summarizes various Friedel-Crafts approaches to 1-indanone synthesis:

| Starting Material | Reagents | Key Features | Reference |

| 3-Arylpropanoic Acid | NbCl₅ | Mild conditions, one-pot reaction | researchgate.net |

| Benzoic Acid | SOCl₂, Ethylene, AlCl₃ | One-pot, scalable, cost-effective | acs.orgresearchgate.net |

| Benzyl Meldrum's Acid | Sc(OTf)₃ | Overcomes issues with traditional methods | orgsyn.orgbeilstein-journals.org |

| Phenylpropionic acid chloride | Aluminum chloride | High yield (90%) | beilstein-journals.org |

Condensation Reactions for Exocyclic Alkene Formation

The synthesis of 2-benzyl-indan-1-one often proceeds through an intermediate, 2-benzylidene-1-indanone (B110557), which possesses an exocyclic double bond. This intermediate is typically formed via condensation reactions between 1-indanone and an aromatic aldehyde.

The Knoevenagel condensation is a widely utilized method for the synthesis of 2-benzylidene-1-indanones. beilstein-journals.org This reaction involves the condensation of 1-indanone with various aromatic aldehydes. beilstein-journals.org The reaction is often catalyzed by a base. ontosight.ai While classic conditions can be effective, newer protocols have been developed to improve efficiency and sustainability. For example, the use of a water and glycerol (B35011) mixture as a solvent at room temperature has been shown to produce excellent yields of the desired benzylidenemalononitrile (B1330407) products, which are structurally related to 2-benzylidene-1-indanones. sbq.org.br The Knoevenagel condensation is a versatile method for preparing 3-benzylidene-indolin-2-ones, though it can sometimes result in a mixture of E/Z isomers. rsc.org

The Claisen-Schmidt condensation is another fundamental method for preparing α,β-unsaturated ketones like 2-benzylidene-1-indanones. chemrevlett.com This reaction involves the base-catalyzed condensation of a ketone (1-indanone) with an aldehyde (benzaldehyde). researchgate.net Commonly used bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a polar solvent like ethanol (B145695). researchgate.netacademicjournals.org The reaction proceeds through the formation of an enolate from the ketone, which then attacks the aldehyde, followed by dehydration to yield the conjugated product. This method is robust and has been used to synthesize a variety of 2-benzylidene-1-indanone derivatives by varying the substituted benzaldehydes. academicjournals.org

The following table summarizes the condensation reaction findings:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Knoevenagel Condensation | 1-Indanone, Aromatic Aldehydes | Base catalysis | 2-Benzylidene-1-indanones | beilstein-journals.org |

| Knoevenagel Condensation | Aldehydes, Malononitrile | Water/glycerol, room temp. | Benzylidenemalononitriles | sbq.org.br |

| Claisen-Schmidt Condensation | 1-Indanone, Benzaldehyde | NaOH or KOH in ethanol | 2-Benzylidene-1-indanone | researchgate.netacademicjournals.org |

Knoevenagel Condensation with Aromatic Aldehydes

Methods for Introducing the Benzyl Moiety at the 2-Position

Once the indanone core is established, or the exocyclic double bond is in place, the final step is the introduction of the benzyl group at the 2-position.

A common and effective method to obtain this compound is through the reduction of the exocyclic double bond of a 2-benzylidene-1-indanone precursor. beilstein-journals.orgontosight.ai Catalytic hydrogenation is the preferred method for this transformation. beilstein-journals.orggoogle.com This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. beilstein-journals.orggoogle.com The reaction selectively reduces the carbon-carbon double bond while leaving the carbonyl group of the indanone intact. Other reducing agents, such as Raney Nickel with hydrogen gas, have also been employed successfully. google.com This two-step sequence, involving a condensation followed by hydrogenation, is a reliable route to a variety of 2-benzyl substituted 1-indanones. beilstein-journals.orgresearchgate.net

Direct alkylation of the 1-indanone enolate with a benzyl halide is another route to introduce the benzyl group. Phase transfer catalysis (PTC) has emerged as a powerful technique for such alkylations. tandfonline.com PTC facilitates the reaction between the water-soluble enolate and the organic-soluble alkylating agent. A typical PTC system for the benzylation of 1-indanone might involve a solid base like potassium carbonate (K₂CO₃) in an organic solvent such as ether or benzene, with a phase transfer catalyst like tetrabutylammonium bromide (TBAB). tandfonline.com Under these conditions, 1-indanone can be alkylated with benzyl chloride. tandfonline.com Research has shown that this method can sometimes lead to dialkylation, affording 2,2-dibenzyl-1-indanone. tandfonline.com

More recently, an enantioselective benzylation of α-trifluoromethoxy indanones has been achieved using cinchona alkaloid-derived chiral phase-transfer catalysts, yielding α-benzyl-α-trifluoromethoxy indanones. nih.gov This highlights the potential of PTC for creating stereochemically complex molecules.

The following table summarizes methods for introducing the benzyl moiety:

| Method | Precursor | Reagents | Product | Reference |

| Hydrogenation | 2-Benzylidene-1-indanone | Pd/C, H₂ | 2-Benzyl-1-indanone | beilstein-journals.orggoogle.com |

| Hydrogenation | 2-Benzylidene-1-indanone | Raney-Ni, H₂ | 2-Benzyl-1-indanone | google.com |

| Phase Transfer Catalysis | 1-Indanone | Benzyl chloride, K₂CO₃, TBAB | 2-Benzyl-1-indanone / 2,2-Dibenzyl-1-indanone | tandfonline.com |

| Chiral Phase Transfer Catalysis | α-Trifluoromethoxy indanone | Benzyl bromide, Cinchona alkaloid catalyst | Enantioenriched α-benzyl-α-trifluoromethoxy indanones | nih.gov |

One-Pot and Multi-component Reaction Pathways

The synthesis of this compound and its analogues has been efficiently achieved through various one-pot and multi-component reactions, which offer advantages in terms of atom economy, reduced reaction time, and simplified purification processes.

A notable one-pot process involves the palladium-catalyzed reaction of o-halobenzaldehydes with diaryl propynones, which proceeds via a [3+2]-cycloaddition to form indenones. Another efficient one-pot method for preparing 1-indanones from benzoic acids involves the formation of acyl chlorides with thionyl chloride, which then react with ethylene. The resulting intermediates undergo an intramolecular Friedel–Crafts alkylation to yield 1-indanones. beilstein-journals.org

Multi-component reactions (MCRs) are particularly effective for constructing complex molecular scaffolds like indanones in a single step. researchgate.net For instance, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-substituted indanones. This reaction proceeds in water as the sole solvent under mild and exogenous ligand-free conditions, demonstrating high regio- and diastereoselectivity. organic-chemistry.org The versatility of this method is highlighted by its compatibility with a wide range of functionalized internal alkynes. organic-chemistry.org

Another innovative one-pot synthesis of 2,3-disubstituted indanones utilizes an SbF5-catalyzed reaction of phenylalkynes with aldehydes. organic-chemistry.org This method is highly stereoselective, affording the trans-isomer of the indanone products exclusively. The reaction is believed to proceed through a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. organic-chemistry.org The use of ethanol as an additive is crucial, as it is proposed to form a protic catalyst (SbF5·EtOH) that selectively activates the aldehyde. organic-chemistry.org

The cyclization of Meldrum's acid derivatives also provides an expedient route to 2-substituted 1-indanones. orgsyn.org This approach allows for facile α-alkylation under mild conditions, overcoming the difficulties associated with the mono-alkylation of ketones. orgsyn.org The use of nitromethane as a solvent has been shown to provide optimal regioselectivity in the Friedel-Crafts acylation step. orgsyn.org

A transition-metal-free, one-pot protocol has also been developed for the synthesis of 2-benzyl substituted thiobenzoazoles in water, showcasing the increasing trend towards more environmentally benign synthetic methods. nih.gov

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Rhodium-catalyzed tandem reaction | Rhodium catalyst | One-pot, water as solvent, mild conditions, high selectivity | organic-chemistry.org |

| Antimony-catalyzed reaction | SbF5, Ethanol | One-pot, high stereoselectivity (trans-isomer) | organic-chemistry.org |

| Cyclization of Meldrum's acid derivatives | Nitromethane (solvent) | Expedient, mild conditions, good regioselectivity | orgsyn.org |

| Palladium-catalyzed cycloaddition | Palladium catalyst | One-pot, [3+2]-cycloaddition | beilstein-journals.org |

| Friedel–Crafts alkylation | Thionyl chloride, Ethylene | One-pot, from benzoic acids | beilstein-journals.org |

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives is of significant interest due to the importance of chiral indanones in biologically active molecules. researchgate.net Various strategies have been developed to control the stereochemistry at the C2 position.

One approach involves the stereoselective hydrogenation of α,α′-alkylidene intermediates. For example, the benzylation in the α,α′-positions of 2,2′-spirobiindane has been achieved in a cis,cis manner starting from the corresponding diketone. researchgate.net Grignard reactions followed by water elimination yield a stereoisomeric mixture of α,α′-alkylidene intermediates, which are then stereoselectively hydrogenated to the cis,cis-dibenzyl derivatives. researchgate.net

A nickel-catalyzed reductive cyclization of enones has been shown to produce indanones with high enantiomeric induction. This method has been applied to the stereoselective syntheses of medically valuable compounds. organic-chemistry.org

Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives represents another effective method for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org The use of MonoPhos as a chiral ligand under mild conditions provides access to various enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org

A base-promoted vinylogous annulation cascade of alkylidene malononitriles with cyclopentene-1,3-diones, followed by a reduction sequence, has been developed to furnish densely functionalized 3-hydroxyindanone scaffolds with high yields and excellent diastereoselectivity. researchgate.net

Furthermore, a convergent and stereoselective synthesis of chiral cyclopentylamine (B150401) derivatives has been accomplished, which could be adapted for the synthesis of chiral indanone precursors. beilstein-journals.org This route allows for the efficient preparation of 4-substituted analogues with interesting three-dimensional character. beilstein-journals.org

| Method | Catalyst/Reagent | Stereoselectivity | Key Features | Reference |

| Hydrogenation | - | cis,cis | Stereoselective hydrogenation of α,α′-alkylidene intermediates. | researchgate.net |

| Reductive Cyclization | Nickel catalyst | High enantiomeric induction | Applied to the synthesis of medically valuable compounds. | organic-chemistry.org |

| Asymmetric 1,4-Addition | Rhodium catalyst, MonoPhos | Excellent enantioselectivities | Synthesis of chiral 3-aryl-1-indanones. | organic-chemistry.org |

| Vinylogous Annulation Cascade | Base promoted | Excellent diastereoselectivity | Synthesis of functionalized 3-hydroxyindanone scaffolds. | researchgate.net |

Development of Green Synthesis Protocols (e.g., Ionic Liquid Catalysis)

In recent years, there has been a significant push towards the development of green and sustainable synthetic methods for indanone derivatives. beilstein-journals.org Ionic liquids (ILs) have emerged as promising catalysts and reaction media due to their unique properties, such as low toxicity, non-flammability, and non-volatility. researchgate.net

A notable example is the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265) (2-HEAF), to catalyze the condensation reaction of indan-1,3-dione with various aldehydes to produce 2-arylidenindane-1,3-diones. nih.govacs.org This method is highly efficient, proceeding at room temperature without the need for any additional solvent or catalyst, and results in high yields. nih.govacs.org The ionic liquid can be recovered and reused, making the process more economical and environmentally friendly. researchgate.net The reaction is believed to proceed through a one-pot consecutive pathway where the ionic liquid plays a dual catalytic role. researchgate.net

Microwave-assisted intramolecular Friedel–Crafts acylation catalyzed by a metal triflate in a triflate-anion-containing ionic liquid is another green protocol for synthesizing 1-indanones. beilstein-journals.org This method allows for good yields, and the metal triflate catalyst can be recovered and reused without a significant loss of activity. beilstein-journals.org

The use of water as a solvent in one-pot syntheses, as seen in the rhodium-catalyzed synthesis of 2,3-disubstituted indanones, also aligns with the principles of green chemistry by avoiding the use of volatile organic compounds. organic-chemistry.org

These green synthetic approaches offer significant advantages over traditional methods, including reduced waste, lower energy consumption, and the use of less hazardous materials. beilstein-journals.orgnih.govacs.org

| Green Protocol | Catalyst/Medium | Reactants | Key Advantages | Reference |

| Condensation Reaction | 2-hydroxyethylammonium formate (Ionic Liquid) | Indan-1,3-dione, Aldehydes | Room temperature, solvent-free, high yields, reusable catalyst | researchgate.netnih.govacs.org |

| Intramolecular Friedel–Crafts Acylation | Metal triflate in Ionic Liquid | 3-Arylpropanoic acids | Microwave-assisted, reusable catalyst, good yields | beilstein-journals.org |

| Tandem Carborhodium/Cyclization | Rhodium catalyst in Water | Organoboron compounds, Alkynes | Exogenous ligand-free, mild conditions, sustainable solvent | organic-chemistry.org |

Chemical Reactivity and Transformation Mechanisms of 2 Benzyl Indan 1 One

Dimerization Reactions and Stereochemistry

While 2-benzyl-indan-1-one itself is not the typical substrate for dimerization, its unsaturated precursor, 2-benzylidene-1-indanone (B110557), undergoes highly stereoselective dimerization under basic conditions. nih.govacs.org This reaction provides insight into the reactivity of the indanone scaffold. The dimerization is believed to proceed via a Michael addition of the enolate of one molecule to the activated double bond of another.

The stereochemical outcome of the dimerization of 2-(E)-benzylidene-1-indanone is highly dependent on the reaction conditions. nih.govacs.org The use of specific base/solvent systems allows for the preferential formation of one stereoisomer over others. For instance, using sodium bicarbonate in DMF, guanidine (B92328) carbonate in DMF, or cesium carbonate in acetonitrile (B52724) leads almost exclusively to one specific dimer. nih.govacs.org The precise structures and relative stereochemistry of these dimeric products have been unequivocally established using advanced NMR techniques (COSY, HMQC, HMBC, NOESY) and confirmed by X-ray crystallographic analysis. nih.govacs.org By altering the experimental conditions or using the (Z)-isomer of the starting material, other stereoisomers can be produced, highlighting the tunable nature of the reaction's stereoselectivity. nih.govacs.org

Conjugated 1-indanones, in general, are known to dimerize under basic conditions to yield spirodimers. researchgate.net However, the specific substitution on the exocyclic double bond can influence the reaction pathway, sometimes leading to other types of dimers. researchgate.net

| Base/Solvent System | Primary Product | Stereoselectivity | Reference |

|---|---|---|---|

| NaHCO₃/DMF | Dimer 2b | Highly stereoselective | nih.govacs.org |

| Guanidine carbonate/DMF | Dimer 2b | Highly stereoselective | nih.govacs.org |

| Cs₂CO₃/CH₃CN | Dimer 2b | Highly stereoselective | nih.govacs.org |

| Varying experimental conditions | Two other minor stereoisomers | Lower selectivity | nih.gov |

Rearrangement Reactions

The indanone skeleton and its derivatives can participate in several types of rearrangement reactions, leading to novel and structurally complex molecules.

A notable transformation involving a benzyl (B1604629) group transfer analogous to those possible for this compound derivatives is the aza-semipinacol-type rearrangement. This reaction has been demonstrated in the synthesis of functionalized indeno[1,2-b]pyridin-2-ones starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones. acs.org Triggered by electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), a transfer of the benzyl group from one carbon position to an adjacent one occurs. acs.org

This rearrangement provides a pathway to complex heterocyclic systems built upon an indene (B144670) framework. acs.org The identification of intermediate compounds has supported the proposed reaction mechanisms, confirming the migration of the benzyl group. acs.org Such rearrangements are of significant interest as they can generate all-carbon quaternary stereocenters, which are valuable structural motifs in medicinal chemistry. acs.orgresearchgate.net

The classical Meyer–Schuster rearrangement involves the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org The reaction proceeds through key steps including protonation of the alcohol, a 1,3-hydroxyl group shift to form an allene, and subsequent tautomerization to the final enone or enal. wikipedia.org

While this compound itself does not undergo this rearrangement, synthetic strategies for preparing indanones or related α,β-unsaturated systems may involve analogous mechanistic principles. For example, the synthesis of α,β-unsaturated ketones, which can be precursors to indanones via cyclization, can be achieved from γ-sulfur substituted propargyl alcohols through a Meyer-Schuster rearrangement. wikipedia.org Furthermore, formal halo-Meyer–Schuster rearrangements of propargylic acetates have been developed, proceeding through novel intermediates like α,α-dihalo-β-acetoxyketones to yield (Z)-α-haloenones, which are versatile synthetic building blocks. researchgate.net These modern variations, often employing transition-metal or Lewis acid catalysts, offer milder conditions and greater control over stereoselectivity compared to the traditional strong acid catalysis. wikipedia.orgresearchgate.net

Aza-semipinacol-Type Rearrangement Pathways

Functionalization Strategies of the Indanone Core and Benzyl Moiety

The this compound scaffold can be chemically modified at several positions, including the indanone core and the appended benzyl group, to generate a diverse range of derivatives.

The halogenation of this compound and related structures can be directed to different positions depending on the reaction conditions and reagents. libretexts.orgmdpi.com

α-Halogenation: Halogenation at the C-2 position, alpha to the carbonyl group, typically proceeds via an enol or enolate intermediate under acidic or basic conditions. A review of synthetic methods for 1-indanones shows the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone by treating the corresponding indanone with bromine in diethyl ether. beilstein-journals.orgnih.gov This demonstrates the feasibility of selective halogenation at the C-2 position.

Benzylic Halogenation: The benzylic position (the CH₂ group between the indanone and phenyl rings) is susceptible to free-radical halogenation. numberanalytics.com Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) would favor substitution at this benzylic carbon over other positions. numberanalytics.com

Aromatic Ring Halogenation: Electrophilic aromatic substitution on either the indanone's benzene (B151609) ring or the benzyl group's phenyl ring is also possible, typically requiring a Lewis acid catalyst. The directing effects of the existing substituents would govern the positional selectivity.

The choice of halogenating agent and reaction conditions is crucial for achieving positional selectivity and avoiding the formation of di- or poly-halogenated by-products. mdpi.com

| Reaction Type | Target Position | Typical Reagents | Mechanism | Reference |

|---|---|---|---|---|

| α-Halogenation | C-2 of Indanone | Br₂, I₂, NBS | Enolate/Enol pathway | mdpi.comnih.gov |

| Benzylic Halogenation | Methylene (B1212753) bridge | NBS, light/AIBN | Free radical | numberanalytics.com |

| Aromatic Halogenation | Benzene rings | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | mdpi.com |

Hydroxyl groups can be introduced onto the this compound framework through various methods, including biotransformation and targeted synthesis. Fungal biotransformation of (E)-2-benzylideneindan-1-one has been shown to be a highly effective and stereoselective method for producing hydroxylated derivatives. core.ac.uk

This biocatalytic approach has yielded several novel compounds, including:

3-hydroxy-2-(hydroxylphenylmethyl)indan-1-one : This diol is formed with high diastereoselectivity. core.ac.uk

2-hydroxy-2-(hydroxyphenylmethyl)indan-1-one : Another diol derivative where hydroxylation occurs at the C-2 position and on the benzyl ring. core.ac.uk

2-benzyl-3-hydroxyindan-1-one : A product resulting from the reduction of the double bond and hydroxylation at C-3. core.ac.uk

Beyond biotransformation, targeted chemical synthesis has been employed to introduce hydroxyl groups, particularly on the phenyl ring of the benzyl moiety. For instance, a series of 2-benzyl-1-indanone analogs, including those with a hydroxyl group at the 3- or 4-position of the benzyl ring, were synthesized to investigate their biological activity. nih.gov The introduction of these polar functional groups is often a key step in modifying the pharmacological profile of a molecule. nih.gov

| Compound Name | Position of Hydroxylation | Stereoselectivity | Reference |

|---|---|---|---|

| 2-benzyl-3-hydroxyindan-1-one | C-3 | High | core.ac.uk |

| 3-hydroxy-2-(hydroxylphenylmethyl)indan-1-one | C-3 and Phenyl ring | 100% de | core.ac.uk |

| 2-hydroxy-2-(hydroxyphenylmethyl)indan-1-one | C-2 and Phenyl ring | 100% de | core.ac.uk |

| (E)-2-benzylidene-3-hydroxyindan-1-one | C-3 (no double bond reduction) | 95% ee | core.ac.uk |

Diversification of Side Chains and Substituents

The this compound scaffold serves as a versatile template for chemical modification, allowing for extensive diversification of both the benzyl side chain and the indanone core. A primary strategy for achieving this diversity involves the Knoevenagel condensation of a substituted 1-indanone (B140024) with a variety of aromatic aldehydes, followed by the reduction of the resulting 2-benzylidene-1-indanone intermediate. beilstein-journals.org This two-step sequence enables the introduction of a wide array of substituents onto the benzyl moiety.

For instance, various substituted benzaldehydes can be used in the initial condensation step to introduce functional groups such as methoxy (B1213986), methylenedioxy, fluoro, and benzyloxy onto the benzyl ring. google.com The subsequent reduction of the exocyclic double bond in the 2-benzylidene intermediate, commonly achieved through catalytic hydrogenation with reagents like Raney Nickel or Palladium on carbon (Pd/C), yields the target this compound derivatives. beilstein-journals.orggoogle.com This method allows for systematic modification of the electronic and steric properties of the benzyl group.

Further diversification can be achieved by modifying the indanone nucleus itself. Syntheses often begin with substituted 1-indanones, such as those bearing methoxy groups on the aromatic ring, which are then carried through the condensation and reduction sequence. nih.govresearchgate.net This approach allows for the generation of libraries of compounds with varied substitution patterns on both aromatic rings of the molecule. For example, derivatives have been synthesized with multiple methoxy groups on the indanone ring and diverse substituents on the benzyl ring, including methylenedioxy, hydroxy, fluoro, and dimethoxy groups. google.com

The side chain can also be altered to incorporate basic moieties. In one such approach, 2-benzylidene-1-indanone analogs bearing a tertiary amino group on the benzyl ring have been synthesized. These modifications can include different alkyl groups on the nitrogen atom, such as dimethyl, dipropyl, and N-benzyl(ethyl)amino groups, further expanding the chemical space accessible from this scaffold. mdpi.com

Table 1: Examples of Synthesized this compound Derivatives

| 1-Indanone Precursor | Aldehyde Reactant | Key Transformation | Final Product Substituents |

| 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one | 3,4-methylenedioxybenzaldehyde | Condensation followed by Raney-Ni hydrogenation | 2-(3,4-methylenedioxybenzyl) |

| 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one | 4-fluorobenzaldehyde | Condensation followed by Raney-Ni hydrogenation | 2-(4-fluorobenzyl) |

| 4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one | 2,4-dimethoxybenzaldehyde | Condensation followed by Raney-Ni hydrogenation | 2-(2,4-dimethoxybenzyl) |

| 5-methoxy-2,3-dihydro-1H-inden-1-one | 4-((diethylamino)methyl)benzaldehyde | Knoevenagel Condensation | 2-(4-((diethylamino)methyl)benzylidene) |

| 5,6-dimethoxy-7-nitro-indan-1-one | 4-hydroxy-3,5-dimethylbenzaldehyde | Aldol Condensation | 2-(4-hydroxy-3,5-dimethylbenzylidene) |

This table presents examples of diversification strategies starting from various indanone precursors. Note that some examples represent the benzylidene intermediate prior to reduction.

Michael Addition Reactivity and Adduct Formation

The α,β-unsaturated ketone system present in the precursors of this compound, specifically in 2-benzylidene-1-indanones, makes them excellent Michael acceptors. wikipedia.org This reactivity allows for the conjugate addition of various nucleophiles to the β-carbon of the enone system, leading to the formation of diverse adducts and providing a pathway for further functionalization. wikipedia.org

A notable example of this reactivity is the reaction of (E)-2-arylidenecyclopentanones, close structural analogs of 2-benzylidene-1-indanones, with dithiocarbamic acid. medcraveonline.commedcraveonline.com This reaction proceeds via a Michael-type 1,4-addition mechanism. The dithiocarbamic acid adds across the polarized carbon-carbon double bond of the enone. medcraveonline.com This is followed by a conformationally driven cyclization of the open-chain intermediate adduct to form a bicyclic 1,3-thiazine-2(1H)-thione derivative. medcraveonline.commedcraveonline.com The stereochemistry of the resulting adduct is influenced by the reaction conditions and the structure of the starting enone, typically involving a trans-addition of the nucleophile. medcraveonline.com

The indanone scaffold itself can also participate as a nucleophile in Michael additions. For example, α-hydroxy-1-indanones can undergo an enantioselective Michael addition to nitroolefins when catalyzed by a dinuclear zinc complex. oaepublish.com In this cascade reaction, the zinc catalyst activates the α-hydroxy-1-indanone, which then acts as the Michael donor, adding to the nitroolefin (the Michael acceptor). This is followed by an intramolecular cyclization and a retro-Claisen reaction, ultimately leading to a protected cyclic tertiary α-hydroxyketone. oaepublish.com This process demonstrates the ability of the indanone core to be functionalized at the C2 position through a Michael addition pathway.

Table 2: Michael Addition Reactions Involving Indanone Scaffolds

| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product Type |

| (E)-2-Arylidenecyclopentanone | Dithiocarbamic Acid | Acidic Medium | Fused 1,3-thiazine-2(1H)-thione |

| Nitroolefins | α-Hydroxy-1-indanone | Dinuclear Zinc Complex | Protected cyclic tertiary α-hydroxyketone |

| α,β-Unsaturated Carbonyl | Enolate of a ketone/aldehyde | Base (e.g., DBU) | 1,5-dicarbonyl compound (Michael adduct) |

This table summarizes different Michael addition reactions, highlighting the roles of indanone-related structures as either Michael acceptors or donors.

Catalytic Transformations and Reaction Scope

Catalytic methods are central to both the synthesis and transformation of this compound and its derivatives. A key catalytic transformation is the reduction of the exocyclic double bond in 2-benzylidene-1-indanones to produce the saturated this compound core. beilstein-journals.org This reaction is most commonly achieved through catalytic hydrogenation. For example, hydrogenolysis using a Palladium on carbon (Pd/C) catalyst is an effective method for this conversion. beilstein-journals.org Alternatively, Raney Nickel (Raney-Ni) with hydrogen gas has been employed to reduce the benzylidene group, demonstrating the versatility of catalytic reduction in this system. google.com

The scope of catalytic transformations extends to C-C bond formation for the synthesis of the indanone skeleton itself. Palladium-catalyzed reactions are particularly prominent. For instance, a Pd-catalyzed reaction of α,β-unsaturated esters with arylboronic acids can produce 3,3-disubstituted indan-1-ones through a tandem conjugate addition/1,4-Pd shift followed by cyclization. organic-chemistry.org While this example creates a quaternary center at the C3 position, it highlights the power of palladium catalysis in constructing the indanone ring system. More directly related, nickel-catalyzed carboacylation of o-allylbenzamides with arylboronic acid pinacol (B44631) esters provides a route to 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org

Furthermore, the benzyl group itself presents opportunities for catalytic functionalization. Palladium-catalyzed C-H bond activation is a powerful strategy for modifying aromatic systems. In a related example, the ortho-C-H bonds of a benzyl group attached to a 1,2,3-triazole directing group were successfully acylated and alkenylated using a palladium catalyst. researchgate.net This suggests that, with an appropriate directing group strategy, the benzyl moiety of this compound could potentially undergo similar catalytic C-H functionalization, allowing for late-stage diversification of the scaffold.

Table 3: Catalytic Transformations for Indanone Synthesis and Modification

| Reaction Type | Catalyst System | Substrates | Product |

| Hydrogenation | Pd/C, H₂ | 2-Benzylidene-1-indanone | 2-Benzyl-1-indanone |

| Hydrogenation | Raney-Ni, H₂ | Substituted 2-benzylidene-1-indanones | Substituted 2-benzyl-1-indanones |

| Carboacylation | Ni(0) catalyst | o-allylbenzamides, arylboronic acid pinacol esters | 2-Benzyl-2,3-dihydro-1H-inden-1-ones |

| ortho-Acylation | Pd(OAc)₂ / TBHP | 2-Benzyl-1,2,3-triazoles, Aldehydes | ortho-Acylated 2-benzyl-1,2,3-triazoles |

| Tandem Conjugate Addition/Cyclization | Pd catalyst | α,β-unsaturated esters, arylboronic acids | 3,3-disubstituted indan-1-ones |

Computational and Theoretical Studies of 2 Benzyl Indan 1 One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It provides a balance of accuracy and computational cost, making it ideal for studying complex organic compounds like indanone derivatives. nih.gov DFT calculations can elucidate a wide range of properties, from molecular geometry to spectroscopic and reactivity parameters. dergipark.org.trresearchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comtandfonline.com

A small energy gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of 2-benzylidene-1-indanone (B110557) and its derivatives, DFT calculations using the B3LYP method and 6-31G(d) basis set have been employed to determine these values. dergipark.org.trdergipark.org.tr The HOMO is typically distributed over the benzylidene and indanone rings, while the LUMO is also located across the π-conjugated system. The energy gap is a key indicator of intramolecular charge transfer and bioactivity. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for 2-Benzylidene-1-indanone Derivatives Calculated using DFT/B3LYP/6-31G(d) method. Data sourced from a study on anticancer properties. dergipark.org.trdergipark.org.tr

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| M1 | -H | -6.29 | -2.12 | 4.17 |

| M2 | -F | -6.36 | -2.18 | 4.18 |

| M3 | -Cl | -6.41 | -2.31 | 4.10 |

| M4 | -Br | -6.39 | -2.35 | 4.04 |

| M5 | -CF₃ | -6.74 | -2.66 | 4.08 |

| M6 | -CH₃ | -6.14 | -2.06 | 4.08 |

| M7 | -OCH₃ | -5.87 | -1.94 | 3.93 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. dergipark.org.trnih.gov These quantum chemical parameters are used to predict and rationalize the reactivity and stability of compounds. scielo.org.mx

Chemical Hardness (η) and Softness (σ) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = ΔE / 2). "Hard" molecules have a large energy gap, while "soft" molecules have a small one. tandfonline.com Softness is the reciprocal of hardness (σ = 1/η).

Electronegativity (χ) : This parameter measures the power of a molecule to attract electrons.

Chemical Potential (μ) : Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system. A negative chemical potential indicates the stability of the molecule. tandfonline.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. tandfonline.com

Nucleophilicity Index (ε) : This parameter describes the electron-donating capability of a molecule.

These parameters have been calculated for 2-benzylidene-1-indanone derivatives to correlate their electronic structure with their biological activity. dergipark.org.trdergipark.org.tr

Table 2: Quantum Chemical Reactivity Descriptors for 2-Benzylidene-1-indanone Derivatives Calculated from HOMO/LUMO energies. Data sourced from a study on anticancer properties. dergipark.org.trdergipark.org.tr

| Compound | Hardness (η) | Softness (σ) | Electrophilicity (ω) | Nucleophilicity (ε) |

| M1 | 2.085 | 0.480 | 4.52 | 2.08 |

| M2 | 2.090 | 0.478 | 4.60 | 2.08 |

| M3 | 2.050 | 0.488 | 4.95 | 2.15 |

| M4 | 2.020 | 0.495 | 5.06 | 2.18 |

| M5 | 2.040 | 0.490 | 5.67 | 2.37 |

| M6 | 2.040 | 0.490 | 4.31 | 1.98 |

| M7 | 1.965 | 0.509 | 4.16 | 1.94 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and identify its reactive sites. iucr.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These are typically associated with electronegative atoms like oxygen or nitrogen.

Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack, such as hydrogen atoms bonded to electronegative atoms.

Green regions denote neutral or non-polar areas.

For 2-benzylidene-1-indanone derivatives, MEP maps reveal that the most negative potential (red) is concentrated around the carbonyl oxygen atom of the indanone ring, confirming it as the primary site for electrophilic interactions. dergipark.org.trdergipark.org.trresearchgate.net The hydrogen atoms of the aromatic rings typically show positive potential (blue), making them potential sites for nucleophilic interactions. iucr.org

Computational methods are widely used to predict and help interpret experimental spectra. nih.gov DFT calculations can accurately compute vibrational frequencies (IR), nuclear magnetic shielding constants (NMR), and electronic transitions (UV-Vis), providing valuable insights into molecular structure. scielo.org.mxmaterialsciencejournal.org

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR bands to specific molecular vibrations, such as C=O stretching, C=C aromatic stretching, and C-H bending. Studies on similar indanone derivatives show a good correlation between the calculated and observed vibrational wavenumbers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. tandfonline.com These theoretical values serve as a powerful tool to confirm the chemical structure by comparing them with experimental data. scielo.org.mx

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. tandfonline.com This method calculates the energies of electronic transitions, often corresponding to π → π* transitions within the conjugated system of 2-benzylidene-1-indanone, and shows good agreement with experimental absorption maxima. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates, thereby helping to elucidate their mechanism of action at a molecular level. dergipark.org.tr

Molecular docking studies on 2-benzylidene-1-indanone derivatives have been performed to explore their potential as therapeutic agents, particularly as anticancer agents and as inhibitors of enzymes implicated in neurodegenerative diseases like Alzheimer's. dergipark.org.trnih.gov

In a study investigating anticancer properties, derivatives of 2-benzylidene-1-indanone were docked into the active site of a protein associated with melanoma (PDB ID: 1HJD). dergipark.org.trdergipark.org.tr The simulations calculate a binding energy, typically in kcal/mol, which indicates the strength of the interaction; a more negative value signifies a stronger and more stable binding. dergipark.org.tr The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net

Similarly, other studies have evaluated derivatives as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.govmdpi.comresearchgate.net Docking simulations showed that these compounds can form crucial interactions within the enzyme's active site, including π-π stacking with tryptophan residues (Trp84, Trp279) and hydrogen bonds. researchgate.net

Table 3: Molecular Docking Results for 2-Benzylidene-1-indanone Derivatives against Various Protein Targets

| Derivative | Target Protein | Biological Context | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| M5 (-CF₃) | Melanoma-related protein (1HJD) | Anticancer | -6.65 | Not specified | dergipark.org.trdergipark.org.tr |

| M7 (-OCH₃) | Melanoma-related protein (1HJD) | Anticancer | -6.49 | Not specified | dergipark.org.trdergipark.org.tr |

| Compound 9 | Acetylcholinesterase (AChE) | Alzheimer's Disease | -12.3 | Not specified | nih.gov |

| E-1h | Acetylcholinesterase (hAChE) | Alzheimer's Disease | -13.17 | Trp84, Tyr121, Trp279, Phe330 | researchgate.net |

| Z-1h | Acetylcholinesterase (hAChE) | Alzheimer's Disease | -11.49 | Tyr70, Asp72, Trp84, Tyr121 | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and analyze various non-covalent interactions, including hydrogen bonds and van der Waals forces.

Conformational Analysis and Stability Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Theoretical calculations, often employing DFT methods, are used to determine the potential energy surface of a molecule, identifying stable conformers (energy minima) and transition states.

No theoretical studies on the conformational preferences and stability of 2-Benzyl-indan-1-one have been reported in the scientific literature. As a result, information regarding its possible conformers, their relative energies, rotational barriers, and the geometric parameters of the most stable conformation is not available.

Structure Activity Relationship Sar Investigations of 2 Benzyl Indan 1 One Derivatives

Influence of Substituents on Biological Activity Profiles

Systematic studies have demonstrated that the type and position of substituents on the 2-benzyl-indan-1-one scaffold are crucial determinants of biological activity.

The introduction of halogen atoms to the this compound structure has a pronounced, though varied, effect on biological activity, depending on the target.

For anti-inflammatory activity, specifically the inhibition of reactive oxygen species (ROS) production, the presence of fluorine, trifluoromethyl, trifluoromethoxy, or bromine on the benzylidene ring (B-ring) is considered important. nih.gov A systematic study of sixty-one 2-benzylidene-1-indanone (B110557) derivatives found that halogen functionalities at the ortho-, meta-, or para- positions of the phenyl ring were key to inhibiting ROS production in LPS-stimulated RAW 264.7 macrophages. nih.gov Similarly, for monoamine oxidase B (MAO-B) inhibition, substitution on the B-ring with halogens has been shown to yield high-potency inhibitors. researchgate.net

Conversely, for other anti-inflammatory pathways, halogenation can be detrimental. In an investigation of derivatives as inhibitors of IL-6 and TNF-α, mono- or di-substitution with electron-withdrawing groups like halogens on the benzene (B151609) B-ring was not well tolerated. nih.gov For instance, the compound with 3',4'-difluoro substitution exhibited the weakest anti-inflammatory capacity in that particular study. nih.gov In the related 1,2-benzothiazine class, para- or meta-substitution with chlorine or bromine on the benzoyl moiety enhanced antibacterial activity against Gram-positive bacteria. mdpi.com

| Compound | Substituent on Benzylidene Ring (B-Ring) | Activity |

|---|---|---|

| Compound 44 | 2-(Trifluoromethoxy) | Strongest inhibitory activity of ROS production. nih.gov |

| General Finding | F, CF3, OCF3, Br at o-, m-, or p- position | Important for inhibition of ROS production. nih.gov |

| Compound 4r | 3',4'-Difluoro | Weakest anti-inflammatory capacity (IL-6/TNF-α inhibition). nih.gov |

The position of hydroxyl (-OH) groups on both the indanone (A-ring) and benzylidene (B-ring) moieties significantly influences biological potency.

A hydroxyl group on the A-ring, particularly at the C-5 or C-6 position, has been identified as a key feature for multiple activities. For MAO-B inhibition, a 5-hydroxy group on the A-ring contributes to high-potency inhibition. researchgate.net For anti-inflammatory activity via ROS inhibition, a hydroxyl group at the C-5, C-6, or C-7 position of the indanone moiety is important. nih.gov The design of novel anti-inflammatory agents for treating acute lung injury began with the strategic placement of a hydroxyl group at the C-6 position of the indanone core. nih.gov

On the B-ring, hydroxyl groups at the C-3 or C-4 position have been linked to potent inhibition of interleukin-5 (IL-5). nih.gov Specifically, the compounds 7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one (7s) and 7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one (7t) showed the strongest IL-5 inhibitory activity, with IC₅₀ values of 4.0 µM and 6.0 µM, respectively. nih.gov

| Hydroxyl Group Position | Biological Target/Activity | Finding |

|---|---|---|

| 5-OH on Indanone Ring | MAO-B Inhibition | Yields high potency inhibition. researchgate.net |

| 5-OH, 6-OH, or 7-OH on Indanone Ring | ROS Production Inhibition | Important for activity. nih.gov |

| 3-OH or 4-OH on Benzyl (B1604629) Ring | IL-5 Inhibition | Showed potent inhibitory activity. nih.gov |

The introduction of large, non-polar (hydrophobic) groups can have a dual effect on the biological profile of this compound derivatives, enhancing activity in some cases while hindering it in others.

Studies on related heterocyclic compounds have shown that bulky hydrophobic groups, such as cyano-biphenyl, can lead to potent antimicrobial agents. uniss.itnih.gov In the context of 2-benzylidene-indan-1-one analogs, lipophilic substituents on the benzylidene moiety are associated with high cytotoxicity, making them promising for anticancer applications. researchgate.net For instance, compounds with 3'-lipophilic or 3',5'-dilipophilic groups on the benzylidene ring showed highly cytotoxic effects. researchgate.net

However, steric hindrance can also be a limiting factor. The introduction of bulky substituents can sometimes decrease activity by preventing the molecule from fitting into its biological target's binding site or by reducing its penetration into cells. uniss.itnih.govnih.gov In a study of dual acetylcholinesterase (AChE) and MAO-B inhibitors, 2-benzylideneindan-1-one (B1199582) analogs bearing alkyl groups of varying bulkiness and lipophilicity were investigated. mdpi.com The derivative with an N-benzyl(ethyl)amino group, a relatively bulky substituent, was a highly potent AChE inhibitor. mdpi.com

The three-dimensional arrangement of atoms (stereochemistry) in this compound derivatives, particularly the geometry around the exocyclic double bond, is a critical factor for their biological potency. These compounds can exist as E and Z geometric isomers.

Research has consistently shown that the E isomer is often the more biologically active form. For cytotoxic activity, the E-configuration of the 2-benzylidene moiety was found to be essential; the corresponding reduced derivatives, which lack the double bond and thus the E/Z isomerism, were not cytotoxic. researchgate.net

In the context of neurodegenerative diseases, a novel donepezil-like compound, 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (compound 1a), showed potent dual inhibitory activity against AChE and MAO-B in its E isomeric form. mdpi.comresearchgate.net The UV-B light-induced Z isomer was approximately tenfold less active. mdpi.comresearchgate.net Further investigation of an analog, the N-benzyl(ethyl)amino derivative (1h), revealed that photoisomerization from the E to the Z form led to a roughly 30% decrease in AChE inhibitory potency, while the MAO-B inhibition remained unaffected. mdpi.comnih.gov This highlights a distinct stereochemical preference for the AChE enzyme that is not observed for MAO-B. mdpi.comnih.gov

| Compound | Isomeric Form | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

|---|---|---|---|

| 1a | E | - | - |

| Z (photo-induced) | ~10-fold less active than E form | ||

| 1h | E | 39 | 355 |

| E/Z mixture (75% Z) | ~30% decrease vs E form | No significant change |

Impact of Bulky Hydrophobic Groups on Activity

Correlation Between Quantum Chemical Parameters and Biological Efficacy

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a theoretical framework to correlate the electronic properties of molecules with their biological activity. aun.edu.egnih.gov Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (µ) are calculated to understand molecular reactivity. researchgate.netarabjchem.org

A high E_HOMO value is associated with a molecule's ability to donate electrons, while a low E_LUMO value indicates its ability to accept electrons. arabjchem.org These electron-donating and -accepting capabilities are fundamental to how a ligand interacts with its biological target. The energy gap, ΔE, is an indicator of molecular stability and reactivity.

Molecular docking studies, a computational technique, can rationalize observed biological activities. For instance, docking was used to explain the different selectivity of E and Z isomers of compound 1h towards AChE and MAO-B. mdpi.comresearchgate.net The calculated docking score for the E-isomer of 1h in complex with human AChE was -13.172 kcal/mol, which was more favorable than the score for the Z-isomer (-11.494 kcal/mol), correlating with the higher experimental potency of the E-isomer. researchgate.net

Rational Design Principles for Novel Analogues

The collective SAR findings provide a roadmap for the rational design of new this compound analogues with improved or novel therapeutic properties. researchgate.net Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: The indanone scaffold is considered a rigid cousin of the chalcone (B49325) structure. rsc.org Understanding the SAR of both provides insights for creating hybrids or bioisosteric replacements to enhance activity or improve pharmacokinetic properties.

Targeted Substitutions: Based on SAR, specific substitutions can be planned to enhance a desired activity. For example, to develop potent MAO-B inhibitors, one would focus on adding a 5-hydroxy group to the indanone ring and halogens to the benzylidene ring. researchgate.net For potent IL-5 inhibitors, a 3- or 4-hydroxy group on the benzylidene ring would be a primary consideration. nih.gov

Multitarget-Directed Ligand (MTDL) Design: For complex multifactorial diseases like Alzheimer's, the MTDL strategy is employed. This involves designing a single molecule that can interact with multiple relevant targets. The 2-benzylidene-indan-1-one scaffold has proven to be an excellent template for developing dual AChE and MAO-B inhibitors. mdpi.comresearchgate.net

Stereochemical Control: Since the E-isomer is often more potent, synthetic strategies should be optimized to produce this isomer selectively. researchgate.net The use of photopharmacology, where light is used to switch between active and inactive isomers, represents an innovative approach to control drug activity with high spatiotemporal precision. mdpi.com

These principles, derived from extensive SAR studies, guide medicinal chemists in modifying the this compound core to develop next-generation therapeutic agents.

Preclinical Biological Investigations of 2 Benzyl Indan 1 One and Its Analogues

Anti-inflammatory Activity Studies

The anti-inflammatory effects of 2-benzyl-indan-1-one and its analogues have been evaluated in various in vitro and in vivo models, demonstrating their potential to mitigate inflammatory responses.

A significant aspect of the anti-inflammatory activity of this compound analogues is their ability to suppress the production of key pro-inflammatory cytokines. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central mediators of chronic inflammation in diseases like inflammatory bowel disease (IBD). nih.gov

Studies have shown that certain this compound derivatives can effectively inhibit the release of these cytokines. For instance, benzylindanocine, a derivative of indanocine (B1236079), has demonstrated the ability to down-regulate both IL-6 and TNF-α. researchgate.net Similarly, in studies involving THP-1 macrophages, indane dimers, which share a structural relationship with this compound, have shown potent inhibition of IL-6 and TNF-α. nih.gov Specifically, the indane dimer PH46 (2) and its unsubstituted benzyl (B1604629) analogue (8) displayed significant inhibition of IL-6 production. nih.gov

Some benzoxazepine derivatives, which are structurally related to indanones, have also been shown to affect the release of IL-6 and TNF-α from cancer cell lines, indicating a broader potential for this class of compounds in modulating inflammatory responses. scielo.br The inhibition of these pro-inflammatory cytokines is a crucial mechanism underlying the therapeutic potential of these compounds in inflammatory conditions. google.comspringermedizin.de

Table 1: Effect of this compound Analogues on Pro-inflammatory Cytokine Release

| Compound/Analogue | Cell/Model System | Cytokine(s) Inhibited | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzylindanocine | Not specified | IL-6, TNF-α | Down-regulated the expression of both cytokines. | researchgate.net |

| Indane Dimer PH46 (2) | THP-1 macrophages | IL-6, TNF-α | Potent inhibition of IL-6 and TNF-α. | nih.gov |

| Indane Dimer 8 | THP-1 macrophages | IL-6 | Potent inhibition of IL-6. | nih.gov |

| Benzoxazepine Derivatives | Cancer cell lines | IL-6, TNF-α | Varied effects on cytokine release depending on the cancer cell type. | scielo.br |

| 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives | TNF-α-stimulated colon epithelial cells | TNF-α | Compounds 41 and 55 significantly suppressed LPS-induced TNF-α gene expression. | researchgate.net |

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage, contributing to inflammation. mdpi.comnih.gov The ability of this compound analogues to modulate ROS production is a key aspect of their anti-inflammatory mechanism.

Research has demonstrated that the inhibitory activity of certain 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives on the adhesion of monocytes to colon epithelial cells correlates with their ability to suppress TNF-α-induced ROS production. researchgate.net This suggests that by reducing ROS levels, these compounds can mitigate a critical event in the inflammatory cascade of IBD.

Table 2: Modulation of Reactive Oxygen Species (ROS) by this compound Analogues

| Compound/Analogue | Model System | Effect on ROS | Associated Inflammatory Pathway | Reference(s) |

|---|---|---|---|---|

| 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives | TNF-α-stimulated colon epithelial cells | Suppression of TNF-α-induced ROS production | Correlated with inhibition of monocyte-epithelial adhesion | researchgate.net |

The anti-inflammatory effects of this compound and its analogues are mediated through their interaction with key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. plos.orgsigmaaldrich.com

Studies have shown that 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives can suppress the transcriptional activity of NF-κB, a critical transcription factor for the expression of adhesion molecules and cytokines involved in inflammation. researchgate.net The activation of NF-κB is a hallmark of inflammatory conditions, and its inhibition is a key therapeutic target. plos.orgsigmaaldrich.com Furthermore, some of these derivatives also inhibit the transcriptional activity of AP-1, another transcription factor essential for high-level TNF-α expression. researchgate.net

The MAPK signaling pathway, which includes kinases like p38, ERK, and JNK, is another crucial regulator of inflammation. plos.orgmdpi.com The activation of MAPKs leads to the downstream activation of transcription factors like NF-κB. plos.org Research on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, which share structural similarities with the benzyl moiety of this compound, has demonstrated their ability to downregulate the JNK/p38MAPK-MK2 and NF-κB inflammatory signaling pathways. frontiersin.orgnih.gov

Table 3: Impact of this compound Analogues on Inflammatory Signaling Pathways

| Compound/Analogue | Signaling Pathway(s) Affected | Key Findings | Reference(s) |

|---|---|---|---|

| 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives | NF-κB, AP-1 | Suppressed TNF-α-induced NF-κB transcriptional activity. Some compounds also inhibited AP-1 transcriptional activity. | researchgate.net |

| N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative | JNK/p38MAPK-MK2, NF-κB | Downregulated these inflammatory signaling pathways. | frontiersin.orgnih.gov |

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by severe lung inflammation and damage to the alveolar-capillary barrier. thoracic.orgjournalagent.comnih.gov Animal models of ALI are crucial for evaluating the therapeutic potential of new compounds. journalagent.comnih.gov

While specific studies on this compound in ALI models are not detailed in the provided context, the known anti-inflammatory mechanisms of its analogues, such as the inhibition of pro-inflammatory cytokines and the modulation of inflammatory signaling pathways, suggest their potential utility in mitigating the inflammatory cascade seen in ALI. thoracic.orgjournalagent.com The key pathological features of ALI in humans include neutrophilic alveolitis, hyaline membrane formation, and microvascular thrombi, all of which are driven by an intense inflammatory response. thoracic.orgnih.gov Therefore, compounds that can effectively target these inflammatory processes could be beneficial in treating ALI.

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. researchgate.netmdpi.com Animal models of IBD, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model, are widely used to investigate the efficacy of potential new therapies. researchgate.netmdpi.comkoreamed.org

Several studies have highlighted the therapeutic potential of this compound analogues in IBD models. researchgate.netfrontiersin.org For instance, a derivative of 2-benzylidene-2,3-dihydro-1H-inden-1-one, compound 55, demonstrated significant, dose-dependent inhibitory activity in a rat model of TNBS-induced colitis. researchgate.net This in vivo efficacy underscores the potential of this class of compounds for the development of IBD therapeutics. researchgate.net

Furthermore, research on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative has shown their ability to mitigate 2,4-dinitrobenzenesulfonic acid (DNBS)-induced colitis in rats, further supporting the potential of benzyl-containing compounds in treating IBD. frontiersin.orgnih.gov The therapeutic effects in these models are attributed to the compounds' ability to downregulate inflammatory signaling pathways and reduce the production of inflammatory cytokines. frontiersin.org

Table 4: Efficacy of this compound Analogues in Inflammatory Bowel Disease Models

| Compound/Analogue | IBD Model | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 55 (a 2-benzylidene-2,3-dihydro-1H-inden-1-one derivative) | TNBS-induced colitis in rats | Demonstrated dose-dependent inhibitory activity. | researchgate.net |

| N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative | DNBS-induced colitis in rats | Mitigated colitis. | frontiersin.orgnih.gov |

Investigation in Acute Lung Injury Models

Anticancer Activity Research

In addition to their anti-inflammatory properties, this compound and its analogues have been investigated for their potential as anticancer agents. beilstein-journals.orggoogle.com The research in this area has focused on their cytotoxicity against various cancer cell lines and their ability to interfere with key cellular processes involved in cancer progression.

A series of 2-benzylidene-1-indanones have exhibited strong cytotoxicity against several human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cells, with IC50 values in the nanomolar range. beilstein-journals.org Some of these compounds have also been shown to be potent inhibitors of tubulin polymerization, a critical process for cell division, with IC50 values in the low micromolar range. beilstein-journals.org

Furthermore, a patent for 2-benzyl-indanone compounds highlights their anticancer activity against human cancer cell lines and their role in inhibiting tubulin polymerization. google.com One specific compound, 2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1, synthesized from gallic acid, exhibited potent in-vivo anticancer activity. google.com

Benzylindanocine, a derivative of indanocine, has also demonstrated potent antiproliferative activity against human cancer cell lines and was found to induce microtubule destabilization. researchgate.net In an in vivo model, benzylindanocine significantly reduced Ehrlich ascites carcinoma tumors in mice. researchgate.net These findings suggest that this compound and its analogues represent a promising scaffold for the development of novel anticancer drugs.

Table 5: Anticancer Activity of this compound and its Analogues

| Compound/Analogue | Cancer Cell Lines/Model | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Benzylidene-1-indanones | Breast (MCF-7), Colon (HCT), Leukemia (THP-1), Lung (A549) | Inhibition of tubulin polymerization | Strong cytotoxicity with IC50 values in the nanomolar range. | beilstein-journals.org |

| 2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1 | Human cancer cell lines, Ehrlich ascites carcinoma in mice | Tubulin polymerization inhibition | Potent in-vitro and in-vivo anticancer activity. | google.com |

| Benzylindanocine | Human cancer cell lines, Ehrlich ascites carcinoma in mice | Microtubule destabilization | Potent antiproliferative activity and significant tumor reduction in vivo. | researchgate.net |

Investigation of Tubulin Polymerization Inhibition

Certain 2-benzyl-indanone compounds have demonstrated the ability to inhibit tubulin polymerization, a crucial process in cell division, making them potential anticancer agents. google.comgoogle.com For instance, the gallic acid-based 2-benzyl indanone, 2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1, has been shown to possess tubulin polymerization inhibition activity. google.com This compound is part of a series of 2-benzylidene 3-(3,4,5-trimethoxyphenyl) indanones synthesized from gallic acid that exhibit this inhibitory effect. google.com

Another analogue, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, was also found to inhibit tubulin polymerization. researchgate.net Immunofluorescence studies confirmed that this compound targets tubulin in MCF-7 breast cancer cells, and computational docking studies predicted its binding to the colchicine (B1669291) binding site of tubulin. researchgate.net The ability of these indanone derivatives to interfere with microtubule formation highlights their potential as antimitotic agents. researchgate.net

Cytotoxicity Evaluation against Human Cancer Cell Lines (In Vitro)

The cytotoxic effects of this compound and its analogues have been evaluated against a variety of human cancer cell lines. The gallic acid-derived compound, 2-(3',4'-methylenedioxybenzyl)-3-(3",4",5"-trimethoxyphenyl)-indanone-1, exhibited cytotoxicity with an IC₅₀ ranging from 1 µM to 3 µM against various human cancer cell lines. google.com A series of 2-benzylidene indanones, also synthesized from gallic acid, showed good anticancer activity against cell lines including A549 (Lung), PC-3 (Prostate), HCT (Colon), THP-1 (Leukemia), HeLa (Cervix), MCF-7 (Hormone-dependent breast cancer), and DU-145 (prostate). google.com

One particular benzylidene indanone, referred to as compound 1 , was evaluated for its cytotoxic activity against DLD1 (colorectal adenocarcinoma), A549 (lung carcinoma), FaDu (hypopharyngeal carcinoma), T47D (breast adenocarcinoma), DU145 (prostate carcinoma), and MDAMB-231 (breast carcinoma) cell lines. researchgate.net Furthermore, compound 22b , a 2-benzylidene-1-indanone (B110557) derivative, demonstrated potent activity in the sub-micromolar range against the NCI 60 cancer cell line panel, which includes prostate, melanoma, colon, leukemia, and non-small cell lung cancers. researchgate.net This compound was shown to induce G2/M phase cell cycle arrest and apoptosis in MCF-7 cells. researchgate.net

Below is a table summarizing the cytotoxic activity of selected this compound analogues.

Interleukin-5 (IL-5) Inhibitory Activity Evaluation

A series of novel 2-benzyl-1-indanone analogues have been investigated for their ability to inhibit Interleukin-5 (IL-5), a key cytokine involved in the maturation, activation, and survival of eosinophils, which play a role in allergic inflammation. nih.gov The study revealed that these compounds exhibited moderate to strong IL-5 inhibitory activity. nih.gov

Two compounds, in particular, demonstrated significant inhibitory effects. 7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one (7s) showed 100.0% inhibition at a concentration of 30 μM, with an IC₅₀ value of 4.0 μM. nih.gov Similarly, 7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one (7t) displayed 95.0% inhibition at 30 μM, with an IC₅₀ of 6.0 μM. nih.gov

Structure-activity relationship (SAR) studies indicated that the presence of a hydroxyl group at the 3 or 4-position on the B-phenyl ring is crucial for potent IL-5 inhibition. nih.gov Additionally, a bulky, hydrophobic cyclohexylmethoxy group at the 7-position of the 1-indanone (B140024) ring was found to be favorable for this activity. nih.gov

The table below summarizes the IL-5 inhibitory activity of the most potent 2-benzyl-1-indanone analogues.

Acetylcholinesterase (AChE) Inhibitory Activity

Analogues of this compound have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A series of photoisomerizable 2-benzylideneindan-1-one (B1199582) analogs were investigated for their dual inhibitory activity against AChE and monoamine oxidase B (MAO-B). mdpi.comresearchgate.net One of the most promising compounds was the E-isomer of the N-benzyl(ethyl)amino analog 1h , which exhibited a low nanomolar AChE inhibition potency with an IC₅₀ of 39 nM. mdpi.comresearchgate.net Interestingly, photoisomerization to the Z-isomer resulted in a roughly 30% decrease in AChE inhibitory potency. mdpi.comresearchgate.net

Another donepezil-like compound, 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a ), also showed significant dual inhibitory activity. mdpi.comresearchgate.net The E isomeric form was a more potent inhibitor of both AChE and MAO-B than its Z isomer. mdpi.comresearchgate.net Molecular docking studies were performed to understand the different selectivity of the E/Z isomers towards the target enzymes. mdpi.comresearchgate.net

The table below presents the AChE inhibitory activity of key 2-benzylideneindan-1-one analogues.